molecular formula C17H18N2OS B4301583 N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide

N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide

Cat. No. B4301583
M. Wt: 298.4 g/mol
InChI Key: ZAHZALWJLXFNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide, also known as MDQ, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic properties. MDQ belongs to the class of quinoline derivatives and has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. In

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is not fully understood, but it is believed to work through a variety of pathways. N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide has been found to inhibit the activity of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. It has also been found to inhibit the activity of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide has also been found to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its stability and bioavailability can be a limitation, and further research is needed to optimize its formulation and delivery.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide. One area of interest is the development of novel formulations and delivery methods to improve its stability and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to elucidate the exact mechanism of action of N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide and its potential for the treatment of other diseases, including inflammatory diseases and cancer.
Conclusion
In conclusion, N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide, or N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide, is a promising compound that has been the subject of extensive scientific research. Its potential therapeutic properties make it a promising candidate for the treatment of a range of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. While further research is needed to optimize its formulation and delivery and to elucidate its exact mechanism of action, N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide represents a promising avenue for the development of novel therapeutics.

Scientific Research Applications

N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide has been the subject of extensive scientific research due to its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor effects, making it a promising candidate for the treatment of a range of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

N-(2-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-20-16-11-5-3-9-14(16)18-17(21)19-12-6-8-13-7-2-4-10-15(13)19/h2-5,7,9-11H,6,8,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHZALWJLXFNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methoxyphenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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